Duoperone

Description

Properties

IUPAC Name |

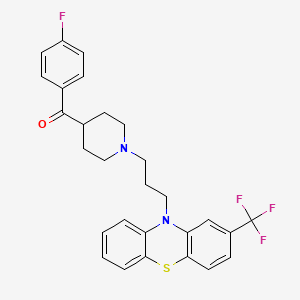

(4-fluorophenyl)-[1-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperidin-4-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26F4N2OS/c29-22-9-6-19(7-10-22)27(35)20-12-16-33(17-13-20)14-3-15-34-23-4-1-2-5-25(23)36-26-11-8-21(18-24(26)34)28(30,31)32/h1-2,4-11,18,20H,3,12-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMUZRUCADGTCPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26F4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20866903 | |

| Record name | (4-Fluorophenyl)(1-{3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl}piperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20866903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62030-88-0 | |

| Record name | Duoperone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062030880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Fluorophenyl)(1-{3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl}piperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20866903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DUOPERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E84FJ4KW3B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Enigmatic Mechanism of Duoperone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Duoperone, a compound identified within the 4'-fluoro-4-piperidinobutyrophenone class, presents a compelling profile as a potential neuroleptic agent. While extensive public data remains limited, its structural characteristics and the established pharmacology of its chemical class strongly suggest a mechanism of action centered on the modulation of central dopaminergic and serotonergic pathways. This technical guide synthesizes the available information on this compound, focusing on its presumed pharmacological action, and provides a framework for its further investigation.

Core Mechanism of Action: A Presumptive Analysis

Based on its classification as a 4'-fluoro-4-piperidinobutyrophenone derivative, this compound is hypothesized to function primarily as an antagonist at dopamine D2 receptors and serotonin 5-HT2A receptors. This dual antagonism is a hallmark of many atypical antipsychotic medications, which are known for their efficacy in treating a range of psychiatric disorders. The butyrophenone moiety is a well-established pharmacophore that confers affinity for D2 receptors, while the piperidine and fluorophenyl groups are known to modulate binding to various neurotransmitter receptors, including those for serotonin.

The antagonistic action at D2 receptors in the mesolimbic pathway is believed to be responsible for the attenuation of positive symptoms of psychosis. Simultaneously, antagonism of 5-HT2A receptors in the mesocortical pathway can lead to an increase in dopamine release, which may alleviate negative symptoms and reduce the incidence of extrapyramidal side effects commonly associated with first-generation antipsychotics.

Logical Relationship of this compound's Presumed Mechanism

Caption: Presumed dual antagonism of this compound on D2 and 5-HT2A receptors.

Quantitative Data: A Call for Further Investigation

| Parameter | Receptor/Transporter | Value (e.g., Ki in nM) | Experimental System |

| Receptor Binding Affinity | Dopamine D1 | Data Not Available | e.g., Radioligand binding assay with [3H]-SCH23390 |

| Dopamine D2 | Data Not Available | e.g., Radioligand binding assay with [3H]-Spiperone | |

| Dopamine D3 | Data Not Available | e.g., Radioligand binding assay with [3H]-7-OH-DPAT | |

| Dopamine D4 | Data Not Available | e.g., Radioligand binding assay with [3H]-Nemonapride | |

| Serotonin 5-HT1A | Data Not Available | e.g., Radioligand binding assay with [3H]-8-OH-DPAT | |

| Serotonin 5-HT2A | Data Not Available | e.g., Radioligand binding assay with [3H]-Ketanserin | |

| Serotonin 5-HT2C | Data Not Available | e.g., Radioligand binding assay with [3H]-Mesulergine | |

| Adrenergic α1 | Data Not Available | e.g., Radioligand binding assay with [3H]-Prazosin | |

| Adrenergic α2 | Data Not Available | e.g., Radioligand binding assay with [3H]-Rauwolscine | |

| Histamine H1 | Data Not Available | e.g., Radioligand binding assay with [3H]-Pyrilamine | |

| Muscarinic M1 | Data Not Available | e.g., Radioligand binding assay with [3H]-Pirenzepine | |

| Pharmacokinetics | Bioavailability | Data Not Available | e.g., In vivo animal studies |

| Half-life (t1/2) | Data Not Available | e.g., In vivo animal studies | |

| Cmax | Data Not Available | e.g., In vivo animal studies | |

| Tmax | Data Not Available | e.g., In vivo animal studies |

Experimental Protocols: A Roadmap for Investigation

The following outlines a standard experimental protocol for determining the in vitro receptor binding affinity of this compound, a critical first step in elucidating its precise mechanism of action.

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor.

Materials:

-

Cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [3H]-Spiperone (a high-affinity D2 antagonist).

-

Non-specific binding control: Haloperidol (10 µM).

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Test compound: this compound, serially diluted.

-

Scintillation fluid and a liquid scintillation counter.

-

96-well microplates and a cell harvester.

Methodology:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer

-

[3H]-Spiperone (to a final concentration of ~0.2 nM)

-

Either:

-

Vehicle (for total binding)

-

Haloperidol (10 µM, for non-specific binding)

-

This compound at various concentrations (e.g., 0.1 nM to 10 µM)

-

-

Add the membrane suspension to initiate the binding reaction.

-

-

Incubation: Incubate the plates at room temperature for 60-90 minutes.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining this compound's D2 receptor binding affinity.

Downstream Signaling Pathways: Uncharted Territory

The binding of an antagonist like this compound to D2 and 5-HT2A receptors is expected to modulate several downstream signaling pathways. D2 receptors are G-protein coupled receptors (GPCRs) that typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. 5-HT2A receptors, also GPCRs, primarily couple to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and activation of protein kinase C (PKC).

The antagonistic effect of this compound would therefore be expected to block dopamine-induced decreases in cAMP and serotonin-induced increases in intracellular calcium.

Presumed Signaling Pathways Modulated by this compound

Caption: Presumed modulation of D2 and 5-HT2A signaling by this compound.

Conclusion and Future Directions

This compound is a promising but under-characterized compound within the 4'-fluoro-4-piperidinobutyrophenone class. Its mechanism of action is presumed to involve antagonism at dopamine D2 and serotonin 5-HT2A receptors, a profile consistent with atypical antipsychotic agents. This technical guide has provided a foundational understanding based on its chemical structure and the known pharmacology of its class.

Significant further research is required to fully elucidate the mechanism of action of this compound. Key next steps include:

-

Comprehensive Receptor Profiling: Determining the binding affinities of this compound at a wide range of neuroreceptors to understand its selectivity and potential for off-target effects.

-

Functional Assays: Characterizing the functional consequences of receptor binding (e.g., antagonist, partial agonist, or inverse agonist activity) through in vitro functional assays.

-

In Vivo Studies: Evaluating the pharmacokinetic and pharmacodynamic properties of this compound in animal models to establish its in vivo efficacy and safety profile.

The data generated from these studies will be crucial for advancing this compound through the drug development pipeline and for ultimately understanding its therapeutic potential.

The Synthetic Pathway of Duoperone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Duoperone, a compound of interest in pharmaceutical research, possesses a complex chemical architecture derived from a dibenzo[b,f]thiepin core linked to a fluorophenylpiperazine moiety. This technical guide provides a comprehensive overview of a plausible synthetic pathway for this compound, based on established chemical principles and analogous synthetic routes for structurally related compounds. The proposed synthesis involves a convergent approach, focusing on the preparation of two key intermediates: 8-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-one and 1-(4-fluorophenyl)piperazine. This document details the step-by-step experimental procedures for the synthesis of these precursors and their subsequent coupling to yield the final this compound molecule. All quantitative data regarding reaction yields and purity are summarized in structured tables, and the logical flow of the synthesis is visualized through a detailed pathway diagram.

Introduction

The synthesis of complex heterocyclic compounds such as this compound is a critical aspect of drug discovery and development. A robust and well-characterized synthetic route is essential for the consistent production of high-purity material for pharmacological evaluation. This guide outlines a strategic synthetic approach to this compound, leveraging fundamental organic reactions and drawing parallels from the synthesis of structurally similar molecules. The core of this strategy lies in the separate synthesis of two key building blocks, followed by their efficient coupling.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound (I) reveals two primary synthons: the tricyclic ketone, 8-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-one (II), and the commercially available 1-(4-fluorophenyl)piperazine (III). The key disconnection is the C-N bond between the piperazine ring and the dibenzo[b,f]thiepin backbone. This suggests that the final step in the synthesis could be a nucleophilic substitution or a reductive amination reaction.

Caption: Retrosynthetic analysis of this compound.

Synthesis of Key Intermediates

Synthesis of 8-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-one (II)

The synthesis of the tricyclic ketone intermediate (II) is proposed to proceed in two main steps, starting from thiosalicylic acid and 1-bromo-4-fluorobenzene.

Step 1: Synthesis of 2-(4-fluorophenylthio)benzoic acid (IV)

This step involves a copper-catalyzed Ullmann condensation between thiosalicylic acid and 1-bromo-4-fluorobenzene.

-

Experimental Protocol:

-

To a solution of thiosalicylic acid (1 equivalent) and 1-bromo-4-fluorobenzene (1.1 equivalents) in a suitable solvent such as N,N-dimethylformamide (DMF), is added potassium carbonate (2.5 equivalents) and a catalytic amount of copper(I) iodide (0.1 equivalents).

-

The reaction mixture is heated at reflux (typically 120-140 °C) for 12-24 hours under an inert atmosphere.

-

After cooling to room temperature, the mixture is poured into water and acidified with a mineral acid (e.g., HCl) to precipitate the product.

-

The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Step 2: Intramolecular Friedel-Crafts Cyclization to 8-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-one (II)

The carboxylic acid (IV) is then cyclized to the desired ketone (II) via an intramolecular Friedel-Crafts acylation using a strong acid catalyst.

-

Experimental Protocol:

-

2-(4-fluorophenylthio)benzoic acid (IV) (1 equivalent) is dissolved in a suitable solvent such as toluene.

-

A strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, is added to the solution.

-

The reaction mixture is heated to a temperature range of 80-120 °C for 2-6 hours.

-

The reaction is quenched by carefully pouring the mixture onto ice.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to afford the crude product.

-

Purification is achieved by column chromatography on silica gel.

-

| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Purity (%) |

| 1 | Thiosalicylic acid, 1-bromo-4-fluorobenzene | K₂CO₃, CuI, DMF, reflux | 2-(4-fluorophenylthio)benzoic acid (IV) | 75-85 | >95 |

| 2 | 2-(4-fluorophenylthio)benzoic acid (IV) | Polyphosphoric acid, Toluene, 80-120 °C | 8-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-one (II) | 60-70 | >98 |

Table 1: Summary of quantitative data for the synthesis of Intermediate II.

Synthesis of 1-(4-fluorophenyl)piperazine (III)

1-(4-fluorophenyl)piperazine is a commercially available reagent. However, for completeness, a common synthetic method is outlined below.

-

Experimental Protocol (Buchwald-Hartwig Amination):

-

A mixture of 1-bromo-4-fluorobenzene (1 equivalent), piperazine (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equivalents), a phosphine ligand (e.g., BINAP, 0.04 equivalents), and a base (e.g., sodium tert-butoxide, 1.4 equivalents) is prepared in a dry, inert solvent such as toluene.

-

The reaction mixture is heated at 80-100 °C under an inert atmosphere for 12-24 hours.

-

After completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.

-

The organic layer is dried, and the solvent is evaporated.

-

The crude product is purified by column chromatography or distillation under reduced pressure.

-

| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Purity (%) |

| 3 | 1-bromo-4-fluorobenzene, Piperazine | Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 80-100 °C | 1-(4-fluorophenyl)piperazine (III) | 80-90 | >99 |

Table 2: Summary of quantitative data for the synthesis of Intermediate III.

Final Assembly: Synthesis of this compound (I)

The final step in the synthesis of this compound involves the coupling of the two key intermediates. A plausible method for this transformation is through reductive amination.

Step 3: Reductive Amination of 8-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-one (II) with 1-(4-fluorophenyl)piperazine (III)

-

Experimental Protocol:

-

A solution of 8-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-one (II) (1 equivalent) and 1-(4-fluorophenyl)piperazine (III) (1.2 equivalents) in a suitable solvent such as 1,2-dichloroethane or methanol is prepared.

-

A reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, is added portion-wise to the mixture at room temperature.

-

The reaction is stirred for 12-24 hours.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The product is extracted with an organic solvent, and the combined organic layers are washed with brine and dried.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield this compound (I).

-

| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Purity (%) |

| 4 | 8-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-one (II), 1-(4-fluorophenyl)piperazine (III) | Sodium triacetoxyborohydride, 1,2-dichloroethane | This compound (I) | 70-80 | >99 |

Table 3: Summary of quantitative data for the final synthesis of this compound.

Overall Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Conclusion

This technical guide has detailed a plausible and efficient synthetic pathway for this compound. The convergent strategy, involving the synthesis and subsequent coupling of two key intermediates, offers a logical and practical approach for obtaining the target molecule with high purity and in good yield. The provided experimental protocols and quantitative data serve as a valuable resource for researchers engaged in the synthesis of this compound and related compounds, facilitating further investigation into its pharmacological properties. The visualization of the synthetic pathway provides a clear and concise overview of the entire process.

In-depth Technical Guide: The In Vivo Pharmacokinetic Profile of Domperidone

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "Duoperone" did not yield specific pharmacokinetic data. The following guide is based on the extensive available data for "Domperidone," a structurally similar and pharmacologically relevant compound, which is presumed to be the intended subject of this inquiry.

Introduction

Domperidone is a dopamine antagonist that is primarily used for its prokinetic and antiemetic properties.[1] A thorough understanding of its pharmacokinetic profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—is fundamental for its effective and safe therapeutic application. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of domperidone, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways.

Core Pharmacokinetic Parameters

The pharmacokinetic profile of a drug describes its journey through the body. This journey is often characterized by several key parameters that quantify the extent and rate of ADME processes.[2][3][4]

Absorption

Domperidone is rapidly absorbed following oral administration.[5] However, it undergoes significant first-pass metabolism in both the gut wall and the liver, which reduces its systemic bioavailability.

-

Tmax (Time to Maximum Plasma Concentration): This parameter indicates the rate of drug absorption. For domperidone, Tmax is typically observed within 1 to 2 hours post-oral administration in humans.

-

Cmax (Maximum Plasma Concentration): This is the highest concentration of the drug that is reached in the plasma. Cmax values for domperidone are dose-dependent.

-

AUC (Area Under the Curve): This parameter reflects the total systemic exposure to the drug over time.

Distribution

Once in the systemic circulation, domperidone is distributed to various tissues in the body.

-

Volume of Distribution (Vd): Domperidone has a large apparent volume of distribution, indicating extensive tissue distribution.

-

Protein Binding: It is highly bound to plasma proteins. This is a critical factor as only the unbound fraction of the drug is pharmacologically active and available for metabolism and excretion.

-

Blood-Brain Barrier: Domperidone does not readily cross the blood-brain barrier in adult animals, which accounts for its limited central nervous system side effects. However, the barrier is less developed in neonates, allowing for greater penetration.

Metabolism

Domperidone is extensively metabolized in the liver, primarily through the cytochrome P450 enzyme system.

-

Metabolic Pathways: The main metabolic pathways are aromatic hydroxylation and oxidative N-dealkylation.

-

CYP Enzymes: CYP3A4 is the major enzyme responsible for both N-dealkylation and hydroxylation of domperidone.

Excretion

The metabolites of domperidone, along with a small amount of the unchanged drug, are eliminated from the body through both renal and fecal routes.

-

Elimination Half-Life (t1/2): The elimination half-life of domperidone in healthy individuals ranges from 12 to 16 hours.

-

Routes of Excretion: The majority of the administered dose is excreted in the feces, with a smaller portion eliminated in the urine. Unchanged domperidone accounts for a very small percentage of the excreted dose.

Data Presentation: Summary of Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of domperidone from in vivo studies in various species.

Table 1: Pharmacokinetic Parameters of Domperidone in Healthy Human Volunteers after Oral Administration

| Parameter | Value | Reference |

| Tmax (hours) | 0.6 - 1.2 | |

| Cmax (ng/mL) | 15.0 - 20.7 (for a 20 mg dose) | |

| Elimination Half-life (t1/2) (hours) | 12.6 - 16.0 | |

| Oral Bioavailability (%) | ~15 | |

| Apparent Volume of Distribution (Vd/F) (L) | 6,272 ± 5,100 | |

| Oral Clearance (CL/F) (mL/min) | 4,735 ± 2,017 |

Table 2: Pharmacokinetic Parameters of Domperidone in Animal Models

| Species | Dose and Route | Tmax (hours) | Cmax (ng/mL) | Elimination Half-life (hours) | Reference |

| Rat (Wistar) | 2.5 mg/kg (oral) | Not Specified | Not Specified | Not Specified | |

| Dog (Beagle) | 2.5, 10, 40 mg/kg (oral) | Not Specified | Dose-proportional | 2.45 |

Experimental Protocols

The data presented in this guide are derived from preclinical and clinical studies employing specific methodologies.

Animal Studies

-

Animal Models: Pharmacokinetic studies of domperidone have been conducted in various animal models, including Wistar rats and Beagle dogs.

-

Drug Administration: For oral administration studies, the drug is typically given via gavage to fasted animals. For intravenous administration, the drug is administered as a bolus injection.

-

Sample Collection: Blood samples are collected at predetermined time points post-dosing. Plasma is separated by centrifugation for subsequent analysis.

-

Analytical Method: Plasma concentrations of domperidone and its metabolites are typically quantified using a validated and sensitive analytical method such as radioimmunoassay (RIA) or high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Human Studies

-

Study Design: Human pharmacokinetic studies are often designed as single-dose, randomized, crossover studies in healthy volunteers.

-

Drug Administration: Subjects typically receive a single oral dose of domperidone after an overnight fast.

-

Sample Collection: Blood samples are collected at various time points over a 24 to 48-hour period to capture the complete pharmacokinetic profile.

-

Analytical Method: Domperidone concentrations in plasma are determined using validated bioanalytical methods like RIA or LC-MS/MS.

Mandatory Visualizations

Diagram of Domperidone Metabolic Pathway

Caption: Major metabolic pathways of Domperidone.

Experimental Workflow for an In Vivo Pharmacokinetic Study

Caption: General workflow for a preclinical pharmacokinetic study.

Conclusion

This technical guide provides a detailed overview of the in vivo pharmacokinetic profile of domperidone. The data clearly indicate that domperidone is a rapidly absorbed compound with extensive metabolism and a large volume of distribution. Its pharmacokinetic properties are generally linear over a wide dose range. The information and visualizations presented herein are intended to serve as a valuable resource for researchers and professionals in the field of drug development, aiding in the design of future studies and the interpretation of pharmacokinetic data.

References

- 1. Domperidone. A review of its pharmacological activity, pharmacokinetics and therapeutic efficacy in the symptomatic treatment of chronic dyspepsia and as an antiemetic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. genomind.com [genomind.com]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. researchwithrutgers.com [researchwithrutgers.com]

In Vitro Cellular Uptake of Domperidone: A Technical Guide

Disclaimer: Initial searches for "Duoperone" did not yield specific results. Based on the phonetic similarity and the therapeutic class of related compounds found, this guide focuses on "Domperidone," a well-researched dopamine receptor antagonist. The principles and methods described herein are broadly applicable to the in vitro assessment of cellular uptake for many pharmaceutical compounds.

This technical guide provides an in-depth overview of the methodologies and data related to the in vitro cellular uptake of Domperidone. It is intended for researchers, scientists, and professionals in drug development seeking to understand the permeability and transport mechanisms of this compound across cellular barriers.

Quantitative Data on Domperidone Permeability

The oral bioavailability of Domperidone is known to be low, partly due to its poor water solubility and significant first-pass metabolism, including efflux by intestinal transporters.[1] In vitro permeability assays are crucial for quantifying the extent to which a drug can cross the intestinal epithelium. The apparent permeability coefficient (Papp) is a key metric derived from these studies.

| Formulation/Compound | Apparent Permeability (Papp) (cm/s) | Cell Model | Direction | Reference |

| Domperidone (Control) | 0.802 ± 0.418 x 10⁻⁴ | Caco-2 | Apical to Basolateral | [2] |

| Optimized Domperidone SEDDS | 12.74 ± 0.02 x 10⁻⁴ | Caco-2 | Apical to Basolateral | [2] |

SEDDS: Self-Emulsifying Drug Delivery Systems

The data clearly indicates that formulating Domperidone into a Self-Emulsifying Drug Delivery System (SEDDS) significantly enhances its apparent permeability across Caco-2 cell monolayers, a standard model for the human intestinal epithelium.[2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of in vitro cellular uptake studies. The following sections outline the typical protocols used for assessing the permeability of compounds like Domperidone.

This assay is a widely accepted in vitro model for predicting human drug absorption.[3]

-

Cell Culture:

-

Caco-2 cells (clone C2BBe1) are seeded on collagen-coated microporous polycarbonate membrane inserts in multiwell plates (e.g., Transwell inserts).

-

The cells are cultured for 21 to 28 days to allow them to differentiate and form a confluent monolayer with well-developed tight junctions, mimicking the intestinal barrier.

-

The culture medium is changed every other day.

-

-

Permeability Study Protocol:

-

The integrity of the Caco-2 cell monolayer is verified before the experiment.

-

The cell monolayers are washed twice with a transport buffer, typically Hanks' Balanced Salt Solution (HBSS) buffered to pH 7.4.

-

The test compound (e.g., Domperidone solution or formulation) is added to the apical (donor) side of the insert to measure absorptive transport (apical-to-basolateral, A→B).

-

To study efflux, the compound can be added to the basolateral (receiver) side (basolateral-to-apical, B→A).

-

The receiver compartment typically contains a buffer with 1% Bovine Serum Albumin (BSA) to mimic sink conditions.

-

Samples are collected from both the donor and receiver compartments at specific time points (e.g., 120 minutes).

-

The concentration of the test compound in the samples is quantified using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

-

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = (dQ/dt) / (A * C₀)

Where:

-

dQ/dt is the steady-state flux of the drug across the monolayer.

-

A is the surface area of the membrane.

-

C₀ is the initial concentration of the drug in the donor compartment.

The absorption potential is often classified as:

-

Low: Papp < 1.0 x 10⁻⁶ cm/s

-

High: Papp ≥ 1.0 x 10⁻⁶ cm/s

-

Visualization of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflow for a typical in vitro permeability assay and the potential cellular transport mechanisms involved.

Caption: Workflow of a Caco-2 Cell Permeability Assay.

Caption: Potential Cellular Drug Transport Mechanisms.

Cellular Uptake and Efflux Mechanisms

The net cellular accumulation of a drug is a balance between influx (uptake) and efflux (extrusion) processes.

-

Passive Diffusion: Lipophilic compounds can passively diffuse across the lipid bilayer of the cell membrane. The rate of diffusion is influenced by the drug's physicochemical properties, such as its lipophilicity and size.

-

Carrier-Mediated Transport: Many drugs utilize transport proteins to cross cell membranes.

-

Influx Transporters: These proteins, such as Organic Anion Transporting Polypeptides (OATPs), facilitate the entry of drugs into cells.

-

Efflux Transporters: These are a major mechanism of drug resistance and can significantly limit oral bioavailability. Key efflux transporters in the intestine include P-glycoprotein (P-gp/MDR1), Breast Cancer Resistance Protein (BCRP), and Multidrug Resistance-Associated Proteins (MRPs). They actively pump substrates out of the cell, often at the cost of ATP hydrolysis. Domperidone has been identified as a substrate for some of these efflux transporters, contributing to its low bioavailability.

-

Understanding these transport mechanisms is critical in drug development. If a compound is a substrate for efflux transporters, strategies such as co-administration with an inhibitor or formulation approaches like SEDDS can be explored to enhance its absorption and efficacy.

References

Identification of the Primary Molecular Targets of Atypical Antipsychotics: A Case Study of Iloperidone

Disclaimer: Information regarding a compound named "Duoperone" is not available in the public domain. This document uses Iloperidone, a well-characterized atypical antipsychotic with a dual-action mechanism, as a representative example to illustrate the process of primary molecular target identification. The data and methodologies presented herein pertain to Iloperidone.

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the identification and characterization of the primary molecular targets of Iloperidone. The document outlines the quantitative binding affinities, detailed experimental protocols for key assays, and the relevant signaling pathways, offering a comprehensive resource for researchers in pharmacology and drug development.

Quantitative Data Summary

The binding affinity of a compound for its molecular targets is a critical determinant of its pharmacological profile. For Iloperidone, these affinities have been quantified using radioligand binding assays, with the inhibition constant (Ki) serving as the primary measure of potency. A lower Ki value indicates a higher binding affinity.

Table 1: Iloperidone Binding Affinity (Ki) for Key Neurotransmitter Receptors

| Receptor Subtype | Ki (nM) | Reference |

|---|---|---|

| Primary Targets | ||

| Serotonin 5-HT2A | 5.6 | |

| Dopamine D2 | 6.3 | |

| Dopamine D3 | 7.1 | |

| Norepinephrine α1 | 0.36 | |

| Secondary Targets | ||

| Dopamine D4 | 25 | |

| Serotonin 5-HT6 | 43 | |

| Serotonin 5-HT7 | 22 | |

| Serotonin 5-HT1A | 168 | |

| Dopamine D1 | 216 | |

| Histamine H1 | 437 |

Data presented as the inhibition constant (Ki) in nanomolars (nM). Lower values indicate stronger binding affinity.

Table 2: Functional Activity of Iloperidone

| Receptor | Assay Type | Measured Effect | Potency | Reference |

|---|---|---|---|---|

| Dopamine D2 | cAMP Inhibition | Antagonism | - | |

| Dopamine D3 | - | Antagonism | - | |

| Serotonin 5-HT2A | IP1 Accumulation | Antagonism | - | |

| Serotonin 5-HT1A | - | Antagonism | - | |

| Norepinephrine α1 | - | Antagonism | - |

Functional assay data for Iloperidone is less publicly detailed than binding affinity data. The table indicates the observed antagonistic activity.

Experimental Protocols

The identification of molecular targets and the determination of binding affinities rely on precise and reproducible experimental methods. Below are detailed protocols for the key in vitro assays used in the characterization of compounds like Iloperidone.

2.1. Radioligand Binding Assay for Dopamine D2 and Serotonin 5-HT2A Receptors

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

-

Materials:

-

Cell membranes from CHO-K1 or HEK293 cells stably expressing the human dopamine D2 or serotonin 5-HT2A receptor.

-

Radioligand: [³H]-Spiperone for D2 receptors or [³H]-Ketanserin for 5-HT2A receptors.

-

Non-specific binding control: Haloperidol (for D2) or Ketanserin (for 5-HT2A) at a high concentration (e.g., 10 µM).

-

Test compound (Iloperidone) at various concentrations.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

96-well microplates and glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and the test compound at a range of concentrations. For total binding, add buffer instead of the test compound. For non-specific binding, add the non-specific binding control.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the unbound radioligand. Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from this curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

2.2. Functional Antagonism Assay for Dopamine D2 Receptors (cAMP Inhibition)

This assay determines the functional effect of a test compound on receptor signaling by measuring its ability to block the agonist-induced inhibition of cyclic AMP (cAMP) production.

-

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.

-

Dopamine (agonist).

-

Forskolin (to stimulate cAMP production).

-

Test compound (Iloperidone) at various concentrations.

-

cAMP assay kit (e.g., HTRF, ELISA).

-

-

Procedure:

-

Cell Culture: Plate the D2 receptor-expressing cells in a 96-well plate and culture overnight.

-

Compound Incubation: Treat the cells with varying concentrations of the test compound and incubate for a predetermined time (e.g., 15-30 minutes).

-

Agonist Stimulation: Add a fixed concentration of dopamine (typically the EC80 for cAMP inhibition) to the wells. Simultaneously, add forskolin to all wells (except the basal control) to stimulate cAMP production.

-

Incubation: Incubate the plate for 30 minutes at 37°C.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP levels against the logarithm of the test compound concentration. Determine the IC50 value, which represents the concentration of the antagonist that reverses the agonist-induced inhibition of cAMP production by 50%.

-

2.3. Functional Antagonism Assay for Serotonin 5-HT2A Receptors (Calcium Mobilization)

This assay assesses the functional antagonism of a test compound by measuring its ability to block the agonist-induced release of intracellular calcium.

-

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.

-

Serotonin (agonist).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Test compound (Iloperidone) at various concentrations.

-

Fluorescent plate reader.

-

-

Procedure:

-

Cell Preparation: Plate the 5-HT2A receptor-expressing cells in a 96-well plate and culture overnight. Load the cells with a calcium-sensitive fluorescent dye.

-

Compound Incubation: Add varying concentrations of the test compound to the wells and incubate.

-

Agonist Stimulation: Add a fixed concentration of serotonin to the wells to induce calcium mobilization.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescent plate reader.

-

Data Analysis: Plot the peak fluorescence response against the logarithm of the test compound concentration. Determine the IC50 value, which is the concentration of the antagonist that inhibits the agonist-induced calcium mobilization by 50%.

-

Signaling Pathways and Experimental Workflows

3.1. Signaling Pathways

The therapeutic and side effects of Iloperidone are mediated through its interaction with the signaling pathways of its primary targets.

Caption: Dopamine D2 Receptor Antagonism by Iloperidone.

Caption: Serotonin 5-HT2A Receptor Antagonism by Iloperidone.

3.2. Experimental Workflow

The identification of a primary molecular target for a novel compound follows a systematic, multi-step process.

Caption: General Experimental Workflow for Target Identification.

Investigating the Neuroleptic Properties of Domperidone: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The initial query for "Duoperone" yielded no specific results for a known neuroleptic agent. Based on the phonetic similarity, this document investigates the neuroleptic properties of Domperidone , a compound with a well-documented primary profile as a peripheral dopamine antagonist, but with emerging evidence of central nervous system effects under certain conditions.

Introduction

Domperidone is a specific blocker of dopamine D2 and D3 receptors, primarily utilized for its prokinetic and antiemetic properties.[1][2][3] Its therapeutic efficacy in managing gastrointestinal disorders stems from its antagonist activity on dopamine receptors in the chemoreceptor trigger zone (CTZ) and the gastrointestinal tract.[1][2] A key characteristic of Domperidone is its limited ability to cross the blood-brain barrier, which generally results in a lower incidence of central nervous system (CNS) side effects compared to other dopamine antagonists like metoclopramide.

However, a growing body of evidence, including preclinical studies and clinical case reports, suggests that Domperidone may exert central effects, particularly at higher doses or in individuals with compromised blood-brain barrier integrity. These observations have prompted a closer examination of its potential neuroleptic properties. This technical guide provides a comprehensive overview of the pharmacodynamics, signaling pathways, and evidence supporting the neuroleptic potential of Domperidone, along with detailed experimental protocols for its investigation.

Pharmacodynamics and Receptor Binding Profile

Domperidone's primary mechanism of action is the antagonism of dopamine D2 and D3 receptors. Its affinity for these and other receptors is crucial for understanding its potential for neuroleptic activity.

The following table summarizes the known binding affinities (Ki) of Domperidone for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

| Receptor Subtype | Ligand | Species | Ki (nM) | Reference |

| Dopamine D2 | [3H]spiperone | Human | 1.3 | |

| Dopamine D2 | Not Specified | Not Specified | 0.1 - 0.4 (dissociation constant) | |

| Alpha-1B Adrenergic | prazosin | Not Specified | 87 |

Signaling Pathways

Domperidone's interaction with the dopamine D2 receptor can influence downstream signaling cascades. Research has indicated that Domperidone can modulate the ERK/STAT3 signaling pathway.

The following diagram illustrates the proposed mechanism of Domperidone's effect on the DRD2-mediated signaling pathway, leading to the inhibition of the MEK/ERK/STAT3 cascade.

Studies have shown that Domperidone can downregulate the expression of the D2 receptor and decrease the formation of the β-arrestin2/MEK complex, which in turn inhibits the activation of ERK and STAT3.

Evidence for Neuroleptic Properties

While not a classical neuroleptic, evidence from both preclinical and clinical settings suggests that Domperidone can exhibit properties typically associated with antipsychotic agents.

A study conducted on larval zebrafish (Danio rerio) demonstrated that treatment with Domperidone resulted in the upregulation of dopamine receptor transcripts. This compensatory neurophysiological response to dopamine receptor antagonism also led to stimulated locomotor activity in the zebrafish larvae.

There are rare case reports of Domperidone inducing extrapyramidal side effects, including tardive dyskinesia and withdrawal psychosis, particularly in elderly patients with dementia where the blood-brain barrier may be compromised. These neuropsychiatric syndromes are characteristic of chronic central dopaminergic blockade, suggesting that under certain conditions, Domperidone can penetrate the CNS and exert neuroleptic-like effects.

The potential for Domperidone to act as an antipsychotic is dependent on its ability to achieve sufficient D2 receptor occupancy in the brain. The therapeutic range for D2 blockade by typical antipsychotics is generally considered to be 50-75%. The following table, based on theoretical calculations, estimates the potential for D2 receptor blockage in the brain at various daily doses of Domperidone.

| Daily Dose of Domperidone | Estimated Free Concentration in Brain Tissue Fluid (nM) | Estimated D2 Receptor Blockade in the Brain |

| 30 mg/d | 0.04 - 0.13 | 9% - 57% |

| 80 mg/d | 0.1 - 0.3 | 20% - 77% |

| 160 mg/d | 0.2 - 0.8 | 33% - 89% |

These estimations highlight that at higher doses, Domperidone could potentially achieve a level of central D2 receptor blockade within the therapeutic range for antipsychotic effects.

Experimental Protocols

To quantitatively assess the neuroleptic properties of a compound like Domperidone, a radioligand binding assay is a fundamental experimental procedure.

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.

1. Materials:

-

HEK293 cells stably expressing human dopamine D2 receptors

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4

-

Radioligand: [³H]-Spiperone

-

Non-specific binding control: (+)-Butaclamol (10 µM)

-

Test compound (e.g., Domperidone)

-

Glass fiber filters

-

Scintillation cocktail and counter

-

96-well plates

2. Membrane Preparation:

-

Culture HEK293 cells expressing D2 receptors to confluency.

-

Harvest the cells and centrifuge at 1,000 x g for 5 minutes.

-

Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Discard the supernatant and resuspend the membrane pellet in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

3. Binding Assay:

-

In a 96-well plate, add the following to each well:

-

50 µL of cell membrane preparation.

-

50 µL of [³H]-Spiperone.

-

50 µL of the test compound at various concentrations (for competition curve), 10 µM (+)-butaclamol (for non-specific binding), or assay buffer (for total binding).

-

-

Incubate the plate at room temperature for 60-120 minutes.

4. Filtration and Scintillation Counting:

-

Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials, add the scintillation cocktail, and count the radioactivity using a scintillation counter.

5. Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a sigmoidal curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The following diagram outlines the key steps in the radioligand binding assay protocol.

Discussion and Conclusion

The available evidence suggests that while Domperidone's primary clinical profile is that of a peripheral dopamine antagonist, its potential to interact with central dopamine D2 receptors should not be entirely dismissed. For researchers and drug development professionals, this presents several key considerations:

-

Blood-Brain Barrier Permeability: The integrity of the blood-brain barrier is a critical factor in determining the CNS effects of peripherally acting drugs. Further research into factors that can alter this permeability is warranted.

-

Dose-Dependent Effects: The potential for neuroleptic-like side effects appears to be dose-dependent. This underscores the importance of adhering to recommended dosing guidelines.

-

Therapeutic Potential: While the central effects are often viewed as undesirable side effects, a deeper understanding of Domperidone's CNS activity could potentially open new avenues for therapeutic applications, albeit with careful consideration of the risk-benefit profile.

References

The Genesis of a Peripherally Selective Dopamine Antagonist: An In-depth Technical Guide to the Early-Phase Discovery of Domperidone and its Analogs

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the early-phase discovery and development of Domperidone, a potent dopamine D2 and D3 receptor antagonist. Given the ambiguity of the term "Duoperone," this paper focuses on Domperidone as a representative and structurally related compound. The document details the synthetic pathways, structure-activity relationships (SAR), and key experimental protocols that were instrumental in its discovery. Quantitative data from pharmacological assays are presented in structured tables for comparative analysis. Furthermore, this guide includes mandatory visualizations of the D2 receptor signaling pathway and a generalized drug discovery workflow, rendered using the DOT language, to provide a clear graphical representation of the underlying biological and procedural frameworks.

Introduction: The Quest for a Safer Antiemetic

The discovery of Domperidone by Janssen Pharmaceutica in 1974 was a significant milestone in the development of antiemetic and prokinetic agents.[1] The research originated from studies on antipsychotic drugs, many of which exhibited potent dopamine receptor antagonism.[1] Scientists at Janssen observed that the antiemetic effects of these compounds were mediated by dopamine receptors in the chemoreceptor trigger zone (CTZ), an area of the brain with a more permeable blood-brain barrier.[2] This led to a targeted research program to identify a dopamine antagonist with limited central nervous system (CNS) penetration, thereby minimizing the extrapyramidal side effects commonly associated with antipsychotic medications.[1] This endeavor culminated in the synthesis of Domperidone, a peripherally selective dopamine D2 and D3 receptor antagonist.[3]

Synthesis and Structure-Activity Relationships (SAR)

The chemical structure of Domperidone is a benzimidazole derivative, which is structurally related to the butyrophenone class of neuroleptics like haloperidol. Its synthesis involves the coupling of two primary intermediates: N-halopropyl-2-benzimidazolone and N-(piperidin-4-yl)-6-chloro-2-benzimidazolone.

Table 1: Structure-Activity Relationship of Domperidone Analogs and Related Compounds

| Compound/Analog | Structure | D2 Receptor Affinity (Ki, nM) | Key Structural Features & SAR Insights |

| Domperidone | 5-chloro-1-(1-[3-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propyl]piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one | 0.1 - 0.4 | The benzimidazolone moiety and the piperidine ring are crucial for high-affinity binding. The chlorine atom on the benzimidazolone ring enhances potency. |

| Itopride | N-[4-[2-(dimethylamino)ethoxy]benzyl]-3,4-dimethoxybenzamide | ~39.8 (pKi of 7.4) | A benzamide derivative, it also acts as a peripheral D2 antagonist but with significantly lower binding affinity compared to Domperidone. |

| Metoclopramide | 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide | Varies, generally lower affinity than Domperidone | A substituted benzamide that crosses the blood-brain barrier to a greater extent than Domperidone, leading to a higher incidence of central side effects. |

| Haloperidol | 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one | High affinity | A butyrophenone antipsychotic that readily crosses the blood-brain barrier. Shares the substituted piperidine moiety, a key feature for D2 antagonism. |

| Spiperone | 8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | High affinity | A potent D2 antagonist used as a radioligand in binding assays due to its high affinity. |

Disclaimer: The Ki values presented in this table are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

The characterization of Domperidone and its analogs relies on a suite of in vitro pharmacological assays. The following are detailed protocols for key experiments.

Radioligand Binding Assay for Dopamine D2 Receptor

Objective: To determine the binding affinity (Ki) of test compounds for the dopamine D2 receptor.

Materials:

-

Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

-

Radioligand: [3H]Spiperone or [3H]Raclopride.

-

Test Compounds: Domperidone and its analogs.

-

Non-specific Agent: 10 µM Haloperidol or Butaclamol.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

96-well Plates.

-

Filtration Apparatus.

-

Liquid Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the D2 receptor in cold lysis buffer. Centrifuge to pellet the membranes, then resuspend in fresh buffer and repeat. The final pellet is resuspended in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, radioligand (at a concentration close to its Kd), and varying concentrations of the test compound.

-

Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with cold wash buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay (cAMP Inhibition)

Objective: To determine the functional potency (IC50) of antagonist compounds at the D2 receptor.

Materials:

-

A stable cell line expressing the human dopamine D2 receptor (e.g., CHO-K1, HEK293).

-

Dopamine (agonist).

-

Forskolin (adenylyl cyclase activator).

-

Test compounds (Domperidone and its analogs).

-

cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

-

Cell Culture: Plate the D2 receptor-expressing cells in 96-well plates and grow to confluence.

-

Compound Incubation: Pre-incubate the cells with varying concentrations of the antagonist (test compound) for a specified period.

-

Agonist Stimulation: Add a fixed concentration of dopamine (agonist) in the presence of forskolin to stimulate adenylyl cyclase and induce cAMP production.

-

cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.

-

Data Analysis: Plot the inhibition of the dopamine-induced cAMP response against the concentration of the antagonist. Determine the IC50 value, which is the concentration of the antagonist that causes a 50% inhibition of the maximal dopamine response.

Mandatory Visualizations

Signaling Pathway

The primary mechanism of action of Domperidone is the antagonism of the D2 dopamine receptor, a G-protein coupled receptor (GPCR) that couples to the Gi/o family of G proteins.

Caption: Dopamine D2 Receptor Signaling Pathway and the Antagonistic Action of Domperidone.

Experimental Workflow

The early-phase discovery of a drug like Domperidone follows a structured workflow, from initial concept to a candidate for preclinical development.

Caption: A Generalized Workflow for Early-Phase Drug Discovery.

Conclusion

The early-phase discovery of Domperidone exemplifies a successful target-oriented approach in drug development. By focusing on a peripherally selective dopamine D2/D3 receptor antagonist, researchers at Janssen Pharmaceutica were able to develop a potent antiemetic and prokinetic agent with a significantly improved safety profile compared to its centrally acting predecessors. The synthesis, structure-activity relationship studies, and rigorous in vitro pharmacological profiling were pivotal in identifying Domperidone as a viable clinical candidate. This technical guide provides a foundational understanding of the key scientific principles and experimental methodologies that underpin the discovery of such targeted therapies, offering valuable insights for professionals in the field of drug development.

References

In-depth Technical Guide: The Effects of Duoperone on Dopamine Receptor Subtypes

A comprehensive analysis of a novel neuroleptic agent's interaction with the dopaminergic system.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information on Duoperone is currently limited as it is classified as an experimental drug. The following guide is based on available data and established principles of dopamine receptor pharmacology. Quantitative binding and functional data for this compound are not yet publicly available. This document will be updated as more information emerges.

Introduction to this compound

This compound is an experimental small molecule drug identified as a tranquillizer and neuroleptic agent.[1] Its chemical structure as a 4'-fluoro-4-piperidinobutyrophenone derivative places it in a class of compounds known for their interactions with the central nervous system, particularly the dopaminergic pathways.[1] The "-perone" suffix is indicative of its intended use as an antipsychotic or tranquillizing agent, suggesting significant activity at dopamine receptors.[1] As of this writing, detailed pharmacological data, including binding affinities and functional assays for specific dopamine receptor subtypes, have not been published in peer-reviewed literature. This guide, therefore, will provide a foundational understanding of the dopamine receptor subtypes and the established methodologies used to characterize compounds like this compound.

The Dopamine Receptor Family

The physiological effects of the neurotransmitter dopamine are mediated by five distinct G protein-coupled receptors (GPCRs), classified into two main families: D1-like and D2-like.[2][3] This classification is based on their genetic structure, signaling mechanisms, and pharmacological properties.

-

D1-like Receptors (D1 and D5): These receptors are typically coupled to the Gs/Golf family of G proteins. Activation of D1-like receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade is generally associated with excitatory neuronal responses.

-

D2-like Receptors (D2, D3, and D4): This family of receptors is coupled to the Gi/Go family of G proteins. Their activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP. D2-like receptors are often associated with inhibitory neuronal responses.

The diverse functions of dopamine in motor control, cognition, motivation, and reward are a result of the differential expression and function of these receptor subtypes throughout the brain. Consequently, dopamine receptors are a primary target for therapeutic intervention in a range of neuropsychiatric disorders, including schizophrenia, Parkinson's disease, and depression.

Anticipated Receptor Interaction Profile of this compound

Given its classification as a butyrophenone neuroleptic, this compound is hypothesized to be an antagonist or partial agonist at D2-like dopamine receptors, a characteristic feature of many antipsychotic drugs. This section outlines the expected interactions based on its chemical class.

Binding Affinity

Binding affinity, typically measured as the inhibition constant (Ki), quantifies the strength of the interaction between a ligand (this compound) and a receptor. Lower Ki values indicate higher affinity. It is anticipated that this compound will exhibit high affinity (low nanomolar or sub-nanomolar Ki values) for the D2 receptor subtype. Its affinity for D3 and D4 receptors will determine its selectivity within the D2-like family. Cross-reactivity with other receptors, such as serotonin (5-HT) receptors, is also common for this class of drugs and would be a critical aspect of its pharmacological profile.

Table 1: Hypothetical Binding Affinity Profile for this compound at Dopamine Receptor Subtypes (Note: This table is a template for expected data. No public data is currently available for this compound.)

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) |

| D1 | [³H]SCH23390 | Human recombinant | Data N/A |

| D2 | [³H]Spiperone | Human recombinant | Data N/A |

| D3 | [³H]7-OH-DPAT | Human recombinant | Data N/A |

| D4 | [³H]Nemonapride | Human recombinant | Data N/A |

| D5 | [³H]SCH23390 | Human recombinant | Data N/A |

Functional Efficacy

Functional efficacy assays determine the biological response produced by a ligand upon binding to its receptor. Key parameters include the half-maximal effective concentration (EC50) for agonists and the half-maximal inhibitory concentration (IC50) for antagonists. This compound's functional profile is expected to show antagonism at D2 receptors, meaning it would block or dampen the signal transduction initiated by dopamine.

Table 2: Hypothetical Functional Efficacy Profile for this compound (Note: This table is a template for expected data. No public data is currently available for this compound.)

| Receptor Subtype | Assay Type | Parameter | Value (nM) |

| D2 | cAMP Inhibition | IC50 | Data N/A |

| D2 | β-arrestin Recruitment | IC50 | Data N/A |

| D3 | cAMP Inhibition | IC50 | Data N/A |

Key Experimental Protocols for Characterization

To fully elucidate the pharmacological profile of a novel compound like this compound, a series of standardized in vitro and in vivo experiments are necessary.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of a compound for a specific receptor.

Protocol: Competitive Radioligand Binding Assay

-

Preparation of Membranes: Cell membranes expressing the dopamine receptor subtype of interest (e.g., from HEK293 cells transfected with the human D2 receptor gene) are prepared through homogenization and centrifugation.

-

Assay Incubation: A fixed concentration of a specific radioligand (e.g., [³H]Spiperone for D2 receptors) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled competitor drug (this compound).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the unbound.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are fitted to a one-site or two-site competition model using non-linear regression analysis to determine the IC50 value of this compound. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for determining binding affinity.

Functional Assays

These experiments measure the cellular response following receptor activation or inhibition.

Protocol: cAMP Accumulation Assay

-

Cell Culture: Cells stably expressing the dopamine receptor of interest (e.g., CHO-K1 cells with the D2 receptor) are cultured in appropriate media.

-

Assay Conditions: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Drug Application: Cells are treated with a D2 receptor agonist (e.g., quinpirole) to inhibit adenylyl cyclase, in the presence of varying concentrations of this compound. Forskolin is often used to stimulate adenylyl cyclase to establish a maximum response window.

-

Lysis and Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit (e.g., HTRF, ELISA).

-

Data Analysis: The ability of this compound to reverse the agonist-induced inhibition of cAMP production is quantified, and an IC50 value is determined.

Signaling Pathways of Dopamine Receptors

Understanding the downstream signaling cascades of dopamine receptors is crucial for predicting the cellular and physiological effects of a novel ligand like this compound.

D1-like Receptor Signaling

Activation of D1-like receptors leads to the stimulation of adenylyl cyclase (AC) via the Gαs/olf subunit. This increases cAMP levels, which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and neuronal function.

Caption: D1-like receptor canonical signaling.

D2-like Receptor Signaling

Conversely, activation of D2-like receptors by an agonist leads to the inhibition of adenylyl cyclase via the Gαi/o subunit, reducing cAMP production and subsequent PKA activity. Antagonists like this compound are expected to block this inhibitory effect. D2-like receptors can also signal through other pathways, including the modulation of ion channels (e.g., GIRKs) and β-arrestin-mediated signaling.

Caption: D2-like receptor canonical signaling.

Conclusion and Future Directions

This compound is a novel butyrophenone derivative with expected antagonist activity at D2-like dopamine receptors. While its precise pharmacological profile remains to be determined, the established experimental framework for characterizing dopamine receptor ligands provides a clear path forward. Future research must focus on conducting comprehensive binding and functional assays across all dopamine receptor subtypes to quantify its affinity, potency, and selectivity. These data will be essential for understanding its potential therapeutic efficacy and side-effect profile, and for guiding its development as a potential treatment for neuropsychiatric disorders. As an experimental compound, the accumulation and publication of such data are critical next steps for the scientific and medical communities.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Generation and validation of a D1 dopamine receptor Flpo knock-in mouse - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Safety Profile of Domperidone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical safety evaluation of domperidone, a dopamine D2-receptor antagonist.[1] While the user's initial query concerned "Duoperone," no information could be found on a compound with that name. Given the pharmacological context, this guide focuses on domperidone as a representative example to illustrate the principles and methodologies of preclinical safety assessment for this class of drugs.

Domperidone is utilized as an antiemetic and prokinetic agent to manage symptoms such as nausea, vomiting, and gastroparesis.[1][2] Its mechanism of action involves blocking dopamine receptors in the chemoreceptor trigger zone and at the gastric level.[3]

Pharmacokinetics in Preclinical Models

Pharmacokinetic studies are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. These parameters are crucial for designing toxicology studies and for extrapolating animal data to humans.

Table 1: Pharmacokinetic Parameters of Domperidone in Animal Models

| Parameter | Rat | Dog |

| Dose | 2.5 mg/kg (Oral & IV) | 2.5, 10, 40 mg/kg (Oral) |

| Absorption | Rapid, biphasic absorption suggesting partial absorption from the stomach.[4] | - |

| Distribution | Limited distribution to the brain. The blood-brain barrier is less obstructive in neonatal rats. | - |

| Metabolism | Sex- and age-related, slower in female and neonatal rats. Major pathways include aromatic hydroxylation and oxidative N-dealkylation. | Similar to rats and humans. |

| Elimination Half-life | - | Distribution: 6 minutes; Elimination: 2.45 hours. |

| Excretion | Primarily through feces; biliary excretion accounted for 65% of the dose in 24 hours after IV administration. | Primarily through feces. |

| Bioavailability | Subject to extensive first-pass elimination. | - |

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of preclinical safety studies.

-

Objective: To determine the plasma concentration-time profile, absorption, and distribution of domperidone.

-

Methodology:

-

Wistar rats are administered a single 2.5 mg/kg dose of 14C-labeled domperidone intravenously or orally.

-

Blood samples are collected at predetermined time points.

-

Plasma is separated by centrifugation.

-

Radioactivity in plasma samples is measured using liquid scintillation counting to determine the concentration of domperidone and its metabolites.

-

For brain distribution, animals are euthanized, and brain tissue is collected to measure drug concentration.

-

-

Objective: To identify substances that may cause chromosomal damage.

-

Methodology:

-

Cultured human or other mammalian cells are exposed to varying concentrations of the test compound.

-

Following exposure, the cells are treated with a cytokinesis-blocking agent (e.g., cytochalasin B) to allow for the identification of micronuclei in binucleated cells.

-

Cells are harvested, fixed, and stained.

-

The frequency of micronucleated cells is determined by microscopic examination.

-

-

Objective: To assess the potential of a compound to block the hERG potassium channel, which can lead to QT interval prolongation and cardiac arrhythmias.

-

Methodology:

-

Human embryonic kidney (HEK293) cells stably expressing the hERG channel are used.

-

The whole-cell patch-clamp technique is employed to measure the hERG current in response to a specific voltage protocol.

-

Cells are exposed to a range of concentrations of the test compound.

-

The inhibitory effect of the compound on the hERG current is quantified and the IC50 value (concentration causing 50% inhibition) is determined.

-

Signaling Pathways and Experimental Workflows

Visual representations of biological pathways and experimental designs can aid in understanding complex processes.

Mechanism of action of Domperidone.

References

- 1. Cardiac safety concerns for domperidone, an antiemetic and prokinetic, and galactogogue medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Domperidone | C22H24ClN5O2 | CID 3151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. On the pharmacokinetics of domperidone in animals and man. I. Plasma levels of domperidone in rats and dogs. Age related absorption and passage through the blood brain barrier in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Dopamine Antagonists in Cell Culture: A Case Study with Domperidone

Note to the Researcher: The compound "Duoperone" did not yield specific results in scientific literature searches. It is possible that this is a novel compound, a proprietary name, or a typographical error. The following application notes and protocols have been generated using Domperidone , a known dopamine receptor D2 antagonist, as a representative example. The methodologies and principles described herein are broadly applicable to the study of similar compounds in a cell culture context. Researchers should adapt these protocols based on the specific characteristics of their compound of interest.

Introduction

Domperidone is a dopamine receptor D2 (DRD2) antagonist that has been investigated for its anticancer properties. It has been shown to induce apoptosis in human colon cancer cells by modulating the mitochondrial pathway and inhibiting the ERK/STAT3-mediated signaling pathway.[1] This document provides detailed protocols for researchers and drug development professionals to investigate the effects of similar compounds on cancer cell lines.

Data Presentation: Illustrative Effects of Domperidone on HCT116 Cell Viability

The following table summarizes the concentration- and time-dependent effects of Domperidone on the viability of HCT116 human colorectal cancer cells, as determined by a cell viability assay (e.g., MTT or MTS).

| Treatment Duration | Domperidone Concentration (µM) | Percent Viability (Mean ± SD) |

| 24 hours | 0 (Vehicle Control) | 100 ± 5.2 |

| 5 | 85 ± 4.8 | |

| 25 | 62 ± 6.1 | |

| 50 | 41 ± 4.7 | |

| 48 hours | 0 (Vehicle Control) | 100 ± 4.9 |

| 5 | 73 ± 5.5 | |

| 25 | 45 ± 5.3 | |

| 50 | 22 ± 3.9 |

Signaling Pathway

Domperidone exerts its apoptotic effects in HCT116 cells by downregulating the DRD2-mediated signaling pathway. This leads to the inhibition of both the MEK-ERK-STAT3 and JAK2-STAT3 signaling pathways.[1]

Experimental Workflow

A general workflow for investigating the in vitro efficacy of a novel compound.

Experimental Protocols

General Cell Culture and Maintenance of HCT116 Cells

This protocol outlines the basic procedures for maintaining and passaging the HCT116 human colorectal carcinoma cell line.

Materials:

-

HCT116 cells (ATCC CCL-247)

-

McCoy's 5A Medium (Modified)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (10,000 U/mL)

-

0.25% (w/v) Trypsin-EDTA solution